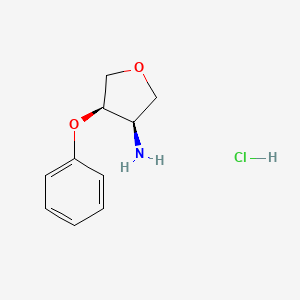

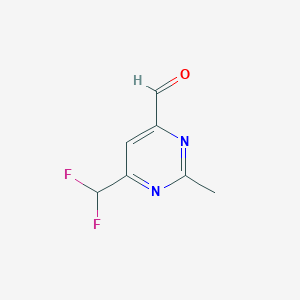

![molecular formula C18H19N3O2S B2849807 1-((4-环己基苯基)磺酰)-1H-苯并[d][1,2,3]三唑 CAS No. 946378-61-6](/img/structure/B2849807.png)

1-((4-环己基苯基)磺酰)-1H-苯并[d][1,2,3]三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have two types: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their significant biological activities . Two reaction modes of 1-sulfonyl-1,2,3-triazoles were described . Pyrido [1,2- a ]pyrazine derivatives were obtained in moderate yields when 4-OEt substituted triazoles were employed in reactions, and 1,4-thiazine derivatives were synthesized when 4-NPhth substituted triazoles were employed .Molecular Structure Analysis

Triazoles are planar molecules with three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .科学研究应用

合成与光谱分析

一个应用领域涉及 1,2,3-三唑衍生物的合成和光谱分析,包括含有磺酰基的衍生物。这些化合物已证明其在药物化学和药物设计中的重要性。例如,通过磺酰胺化反应区域选择性合成 2-(苯磺酰基)-2H-1,2,3-三唑表现出高产率、优异的区域选择性和操作简便性,展示了该化合物在开发抗癌剂方面的潜力,因为它对各种癌细胞系具有中等的活性 (Salinas-Torres 等人,2022)。

细胞毒性和抗菌活性

1,2,3-三唑衍生物的细胞毒性和抗菌活性是另一个重要的应用领域。例如,一组新的 6-芳基-3-[4-(甲基磺酰基)苄基]-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪的简便合成显示出有希望的生物活性,一些衍生物表现出显着的细胞毒性、抗菌和抗真菌活性 (Sumangala 等人,2012)。

抑制酶活性

1,2,3-三唑衍生物也因其抑制特定酶的能力而被研究,例如半胱天冬酶-3 和碳酸酐酶。这些抑制活性对于开发针对这些酶发挥重要作用的疾病的治疗剂至关重要。例如,异吲哚啉-1,2,3-三唑被制备并评估为针对半胱天冬酶-3 的有效抑制剂,揭示了竞争性抑制机制 (Jiang & Hansen,2011)。

催化和合成应用

1,2,3-三唑对磺酰氯的反应性提供了一种新的方法来制备 1-和 2-磺酰基-4-唑基-1,2,3-三唑,为合成化学开辟了新的途径。这种反应性对生成在包括材料科学和药物开发在内的各个领域具有潜在应用的化合物具有重要意义 (Beryozkina 等人,2015)。

属性

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTLGNVKLJJWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

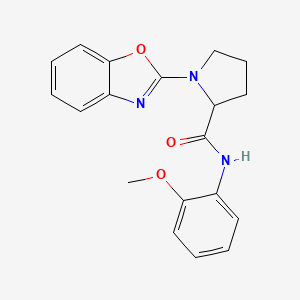

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

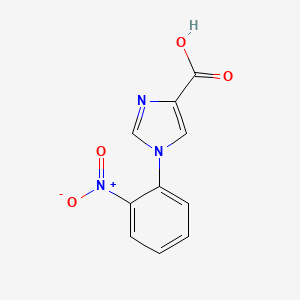

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)

![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)

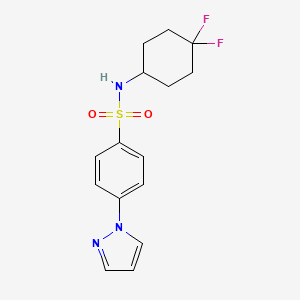

![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)